

# Technical Support Center: Rezatapopt Administration and Research

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## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Rezatapopt   |
| CAS No.:       | 2636846-41-6 |
| Cat. No.:      | B12378407    |

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Rezatapopt**. The information is designed to address specific issues that may be encountered during experimental and clinical research.

## Frequently Asked Questions (FAQs)

Q1: How should **Rezatapopt** be administered to improve tolerability in clinical trials?

A1: To improve tolerability, particularly to reduce gastrointestinal side effects, **Rezatapopt** should be administered with food.<sup>[1][2][3][4]</sup> Clinical data from the PYNNACLE Phase 1/2 trial indicates that administering **Rezatapopt** at a dose of 2000 mg once daily with food leads to better gastrointestinal tolerability compared to administration in a fasted state. The food co-administered should contain at least 100 calories and 3 grams of fat.

Q2: What is the impact of food on the pharmacokinetics (PK) of **Rezatapopt**?

A2: The administration of **Rezatapopt** with food has a positive effect on its pharmacokinetic profile. In healthy volunteers and patients with solid tumors, co-administration with food

resulted in higher plasma concentrations (C<sub>max</sub>) and increased overall drug exposure (AUC) compared to a fasted state. This positive food effect may be attributed to enhanced solubilization of the drug with bile salts following food intake.

Q3: What are the most common treatment-related adverse events (TRAEs) associated with **Rezatapopt**, and how does administration with food affect them?

A3: The most frequently observed TRAEs are primarily gastrointestinal and include nausea, vomiting, and fatigue. Increased blood creatinine and alanine aminotransferase (ALT) have also been reported. Clinical studies have shown that administering **Rezatapopt** with food significantly reduces the incidence and severity of gastrointestinal TRAEs.

Q4: What is the mechanism of action of **Rezatapopt**?

A4: **Rezatapopt** is a first-in-class, small molecule p53 reactivator. It is designed to selectively bind to a pocket created by the Y220C mutation in the TP53 tumor suppressor gene. This binding restores the wild-type conformation and function of the p53 protein, leading to the reactivation of the p53 signaling pathway. This restored function induces the expression of downstream target genes, such as p21 and MDM2, which in turn inhibits cell cycle progression and tumor growth.

## Troubleshooting Guides

### Issue: High Incidence of Gastrointestinal Side Effects (Nausea, Vomiting) in a Pre-clinical or Clinical Cohort.

- Root Cause Analysis: The oral administration of **Rezatapopt**, particularly in a fasted state, can lead to local gastrointestinal irritation.
- Solution:
  - Administer with Food: Ensure that subjects or patients are administered **Rezatapopt** with a meal containing at least 100 calories and 3 grams of fat.
  - Consistent Dosing Schedule: Maintain a consistent dosing schedule relative to meals to ensure reproducible pharmacokinetic and tolerability profiles.

- Symptomatic Management: For persistent symptoms, consider standard antiemetic therapies as clinically indicated.

## Issue: Variability in Pharmacokinetic Data Across a Study Population.

- Root Cause Analysis: Variability in food intake prior to dosing can significantly impact the absorption and exposure of **Rezatapopt**. The pH-dependent solubility of **Rezatapopt** may also contribute to this variability.
- Solution:
  - Standardized Meal Plan: Implement a standardized meal plan for all participants in pharmacokinetic studies. The PYNACLE trial protocol specifies a high-fat meal administered 30 minutes prior to dosing for food-effect studies.
  - Detailed Food Logs: If a standardized meal is not feasible, require detailed food logs from participants to correlate with pharmacokinetic data.
  - Fasted vs. Fed Comparison: Conduct a formal food-effect study with a crossover design to quantify the impact of food on **Rezatapopt**'s pharmacokinetics in your specific study population.

## Data Presentation

Table 1: Effect of Food on **Rezatapopt** Pharmacokinetics in Patients with Solid Tumors (2000 mg QD)

| Parameter                        | With Food<br>(Geometric Mean) | Without Food<br>(Geometric Mean) | Geometric Mean<br>Ratio (Fed/Fasted) |
|----------------------------------|-------------------------------|----------------------------------|--------------------------------------|
| Day 1 AUC <sub>0–24</sub>        | Higher                        | Lower                            | 1.20                                 |
| Day 1 C <sub>max</sub>           | Higher                        | Lower                            | 1.20                                 |
| Steady State AUC <sub>0–24</sub> | Higher                        | Lower                            | 1.42                                 |
| Steady State C <sub>max</sub>    | Higher                        | Lower                            | 1.40                                 |

Table 2: Incidence of Gastrointestinal Treatment-Related Adverse Events (TRAEs) with **Rezatapopt** (2000 mg QD)

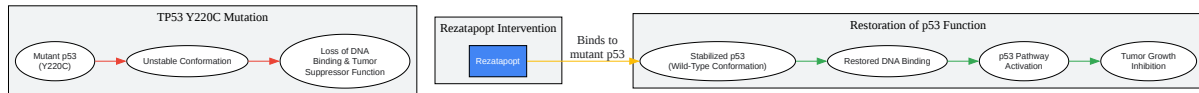
| Adverse Event | With Food | Without Food |
|---------------|-----------|--------------|
| Nausea        | Reduced   | Higher       |
| Vomiting      | Reduced   | Higher       |
| Diarrhea      | Reduced   | Higher       |

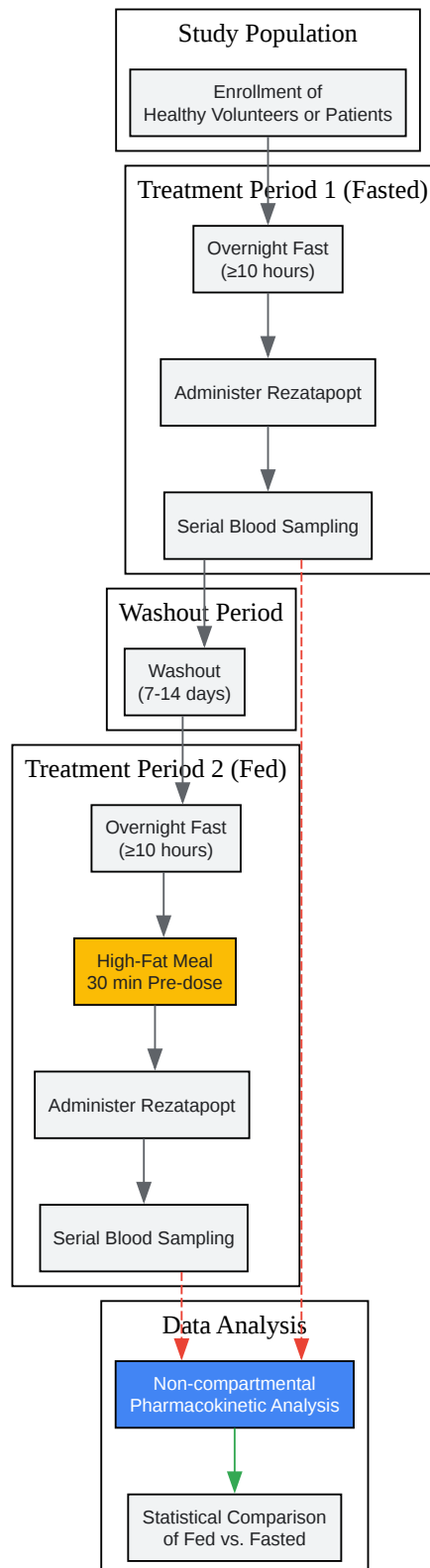
## Experimental Protocols

### Protocol: Food-Effect Pharmacokinetic Study

- Study Design: This should be a two-period, two-sequence crossover study.
- Subject Population: Healthy volunteers or patients with TP53 Y220C-mutated solid tumors.
- Treatment Periods:
  - Period 1 (Fasted): Subjects will fast overnight for at least 10 hours before receiving a single oral dose of **Rezatapopt**. Food is withheld for at least 4 hours post-dose.
  - Period 2 (Fed): Following an overnight fast of at least 10 hours, subjects will consume a standardized high-fat breakfast (e.g., approximately 800-1000 calories, with 50% of total caloric content from fat) 30 minutes before receiving a single oral dose of **Rezatapopt**.
- Washout Period: A sufficient washout period (e.g., 7-14 days) should be implemented between the two treatment periods.
- Pharmacokinetic Sampling: Serial blood samples should be collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine the plasma concentrations of **Rezatapopt**.
- Data Analysis: Pharmacokinetic parameters including AUC<sub>0-t</sub>, AUC<sub>0-inf</sub>, C<sub>max</sub>, and T<sub>max</sub> will be calculated using non-compartmental analysis. The geometric mean ratios and 90% confidence intervals for these parameters will be determined to assess the effect of food.

## Visualizations





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